molecular formula C15H20O5 B15381326 Zedoalactone B

Zedoalactone B

Cat. No.: B15381326
M. Wt: 280.32 g/mol
InChI Key: HPNXJLIPUVXDNH-FAAHXZRKSA-N
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Description

Zedoalactone B is a natural product found in Curcuma phaeocaulis, Curcuma zedoaria, and Curcuma aeruginosa with data available.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating Zedoalactone B from natural sources like Curcuma aeruginosa?

  • Methodology :

  • Use sequential solvent extraction (e.g., ethyl acetate for medium-polarity compounds like sesquiterpenoids) followed by chromatographic techniques (e.g., silica gel column chromatography, preparative TLC) for purification .
  • Validate purity via HPLC or UPLC-Q-TOF-MS/MS, as demonstrated in studies analyzing Curcumae Rhizoma extracts .
  • Structural confirmation requires NMR (¹H, ¹³C) and comparison with published spectral data .

Q. What pharmacological activities have been experimentally validated for this compound?

  • Key Findings :

  • Anti-inflammatory activity : Inhibits NO production in LPS-induced RAW 246.7 macrophages with an IC50 of 1.3 μM, outperforming positive controls like hydrocortisone (IC50 = 43.8 μM) .
  • Metabolic relevance : Identified as a critical metabolite in C. caesia extracts, contributing to antioxidant and antidiabetic activities via PLS modeling (VIP score = 4.86) .

Q. How should researchers design initial dose-response experiments for this compound?

  • Methodology :

  • Use a concentration range spanning 0.1–50 μM, based on its IC50 values in anti-inflammatory assays .
  • Include controls like indomethacin and hydrocortisone to benchmark efficacy .
  • Employ triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC50 values across studies be reconciled?

  • Analysis Framework :

  • Compare experimental models (e.g., cell lines, inflammation inducers like LPS vs. TNF-α) that may influence compound efficacy .
  • Assess purity and structural confirmation methods: Impurities or isomers (e.g., zedoalactone F isomers) may skew results .
  • Standardize protocols for NO detection (e.g., Griess assay) and cell viability controls (e.g., MTT assay) to minimize variability .

Q. What advanced techniques are used to elucidate this compound’s role in metabolic pathways?

  • Methodology :

  • Apply ¹H NMR-based metabolomics coupled with multivariate analysis (e.g., PLS regression) to identify its contribution to bioactivity clusters .
  • Use isotopic labeling (e.g., ¹³C-glucose tracing) to track its biosynthesis in plant tissues or metabolic fate in mammalian systems .

Q. How can researchers investigate synergistic effects between this compound and other sesquiterpenoids?

  • Experimental Design :

  • Combine this compound with structurally related compounds (e.g., zedoalactone A or curcumol) in fixed-ratio mixtures (e.g., 1:1, 1:2).
  • Analyze interactions using the Combination Index (CI) method via CompuSyn software to quantify synergism/antagonism .
  • Validate findings in in vivo models (e.g., murine inflammation) to assess translational relevance .

Q. Methodological Best Practices

  • Data Reporting :

    • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary materials .
    • Include raw chromatograms, NMR spectra, and statistical outputs (e.g., p-values, confidence intervals) in supporting information .
  • Critical Analysis :

    • Cross-reference IC50 values with positive controls and adjust for batch-to-batch variability in plant extracts .
    • Use cheminformatics tools (e.g., molecular docking) to hypothesize this compound’s molecular targets (e.g., COX-2, iNOS) before experimental validation .

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(5R,5aR,8S,8aR)-5,5a,8-trihydroxy-1,5,8-trimethyl-6,7,8a,9-tetrahydroazuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H20O5/c1-8-9-6-11-13(2,17)4-5-15(11,19)14(3,18)7-10(9)20-12(8)16/h7,11,17-19H,4-6H2,1-3H3/t11-,13+,14-,15-/m1/s1

InChI Key

HPNXJLIPUVXDNH-FAAHXZRKSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@@](CC[C@@]3([C@](C=C2OC1=O)(C)O)O)(C)O

Canonical SMILES

CC1=C2CC3C(CCC3(C(C=C2OC1=O)(C)O)O)(C)O

Origin of Product

United States

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